Product packaging for C.I. Pigment Yellow 74(Cat. No.:CAS No. 6358-31-2)

C.I. Pigment Yellow 74

Cat. No.: B1669072
CAS No.: 6358-31-2
M. Wt: 386.4 g/mol
InChI Key: ZTISORAUJJGACZ-QZQOTICOSA-N
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Description

C.I. Pigment Yellow 74 ( 6358-31-2), also known as Hansa Yellow 5GX, is an organic monoazo pigment of significant commercial importance . It is an intensely colored, green-shade yellow solid powder with higher color strength compared to general monoazo pigments . Its primary research value lies in its application across various industries, including solvent-based and water-based paints, industrial air-drying paints, printing inks (offset, solvent-based, and water-based), plastics, and textile printing . The pigment is characterized by its good color strength, dispersion, and lower viscosity . It is known to exist predominantly in the hydrazone tautomeric form, forming a flat, planar molecular structure enforced by intramolecular hydrogen bonding via the ketohydrazide group . Different particle sizes and specific surface areas (ranging from 10-70 m²/g) are available, which directly influence its properties; larger particle size forms exhibit higher hiding power and opacity, while finer-grained varieties are more transparent . Key fastness properties include a light fastness of 5-6 (on the Blue Wool Scale), heat resistance up to 140°C, and excellent resistance to water, acids, and alkalis . A key area of ongoing research involves improving the photostability of Pigment Yellow 74, as it is susceptible to degradation upon exposure to ultraviolet radiation, which can lead to color bleaching and the formation of decomposition products . This makes it a relevant compound for developing more durable, high-performance colorants. The pigment is insoluble in water and offers a bright, clean yellow hue, making it a vital component in formulations requiring brilliant shades . It is synthesized via an azo coupling reaction between the diazonium salt derived from 2-methoxy-4-nitroaniline and 2-methoxyacetoacetanilide .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4O6 B1669072 C.I. Pigment Yellow 74 CAS No. 6358-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
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InChI

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-13-6-4-5-7-15(13)27-2)21-20-14-9-8-12(22(25)26)10-16(14)28-3/h4-10,17H,1-3H3,(H,19,24)
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InChI Key

ZTISORAUJJGACZ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC
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Molecular Formula

C18H18N4O6
Record name C.I. PIGMENT YELLOW 74
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DSSTOX Substance ID

DTXSID7025920, DTXSID90859963
Record name C.I. Pigment Yellow 74
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Record name 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
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Molecular Weight

386.4 g/mol
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Physical Description

C.i. pigment yellow 74 is a bright yellow powder. Considerable change and tendency to sublime when heated to melting point. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid, Bright yellow solid; [CAMEO]
Record name C.I. PIGMENT YELLOW 74
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Record name Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name C.I. PIGMENT YELLOW 74
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CAS No.

6358-31-2
Record name C.I. PIGMENT YELLOW 74
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Record name Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
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Record name 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide
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Melting Point

559 °F (technical) (NTP, 1992)
Record name C.I. PIGMENT YELLOW 74
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Structural Characterization and Polymorphism of C.i. Pigment Yellow 74

Molecular Tautomerism and Conformational Analysis

C.I. Pigment Yellow 74, a monoazoacetoacetanilide pigment, can theoretically exist in two tautomeric forms: the azo-enol form and the hydrazone-keto form. Spectroscopic and crystallographic studies have been pivotal in determining the predominant tautomer and its conformational arrangement.

The predominance of the hydrazone tautomer is significantly stabilized by a robust network of intramolecular hydrogen bonds atamanchemicals.com. This internal bonding is crucial in enforcing a highly planar molecular conformation atamanchemicals.com. The hydrogen bonding occurs between the hydrazone proton (N-H) and the carbonyl oxygen of the acetoacetyl group, as well as between the amide proton (N-H) and the oxygen atom of the methoxy (B1213986) group on the aniline (B41778) ring. This extensive hydrogen bonding network locks the molecule into a rigid, flat structure, which is a key factor in its packing within the crystal lattice and contributes to its high color strength and lightfastness.

Crystalline Structure Elucidation

The arrangement of the planar this compound molecules in the solid state has been meticulously determined through X-ray diffraction techniques, revealing a specific polymorphic form with distinct packing characteristics.

Single-crystal XRD analysis has provided a definitive three-dimensional map of the atomic positions within the crystal, offering unparalleled insight into the pigment's structure. A seminal study by Whitaker and Walker in 1987 furnished the precise crystallographic data for this pigment.

The single-crystal XRD study established that this compound crystallizes in the monoclinic system. The determined space group is P2₁/n, with four molecules (Z = 4) residing within each unit cell. The precise dimensions of the unit cell were determined and are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.539 (3) Å
b20.285 (5) Å
c11.898 (4) Å
β107.05 (3)°
Volume (V)1738 (1) ų
Molecules per unit cell (Z)4
Calculated Density (Dx)1.475 Mg m⁻³

Data sourced from the crystallographic study by Whitaker & Walker (1987).

The crystal structure analysis reveals that the planar molecules of this compound are packed in layers approximately parallel to the (101) plane. Within these layers, the molecules are arranged in columns parallel to the a-axis. A notable feature of the packing is that adjacent molecules within these columns are antiparallel. The stability of the crystal lattice is primarily governed by van der Waals forces, as the analysis indicates no significant intermolecular hydrogen bonding is present. The efficient packing, facilitated by the molecule's planarity, is a critical factor influencing the pigment's density and stability.

Powder X-ray Diffraction (XRD) Characterization

Powder X-ray diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of this compound. The XRD pattern provides a fingerprint of the pigment's crystal structure, offering insights into its phase purity, crystallinity, and other structural attributes that directly impact its performance.

The crystallinity of this compound is a key parameter influencing its tinctorial strength, transparency, and stability. A highly crystalline structure is often associated with superior pigmentary properties. Quantitative analysis of the XRD pattern allows for an assessment of this crystallinity.

Key diffraction peaks in the powder XRD pattern of this compound (using CuKα radiation) are observed at Bragg angles (2θ) of approximately 11.7° and 26.6°. The ratio of the diffraction intensities of these two peaks serves as a critical measure of the pigment's crystalline quality and is directly correlated with its performance. For optimal performance, a specific ratio of the diffraction intensity of the peak at 26.6° to that of the peak at 11.7° is sought. Research indicates that a ratio within the range of 0.85 to 1.12 is desirable for achieving excellent dispersibility, good particle size stability, and superior storage stability in coloring compositions. atamanchemicals.comgoogle.com

The sharpness of the diffraction peaks, often quantified by the half-value width, also provides information about the degree of crystallinity and the size of the crystalline domains. Narrower peaks generally indicate a higher degree of crystalline perfection and larger crystallite size.

Table 1: Key Powder X-ray Diffraction Parameters for High-Performance this compound

ParameterBragg Angle (2θ ± 0.2°)Desired RangeAssociated Performance Characteristics
Peak 111.7°-Reference peak for crystallinity ratio
Peak 226.6°-Key peak for crystallinity ratio
Intensity Ratio (26.6°/11.7°)-0.85 to 1.12Excellent dispersibility, particle size stability, storage stability, clarity, and transparency atamanchemicals.comgoogle.com
Half-Value Width (Peak at 11.7°)-0.10 to 0.60°Indicator of crystallinity and crystallite size
Half-Value Width (Peak at 26.6°)-0.10 to 0.60°Indicator of crystallinity and crystallite size

The XRD pattern of this compound is also correlated with the pigment's particle size and morphology. While XRD primarily provides information about the internal crystal structure, the broadening of diffraction peaks can be related to the average crystallite size through the Scherrer equation.

For this compound, there is a direct link between the desirable XRD characteristics and the physical dimensions of the pigment particles. Pigments exhibiting the optimal diffraction intensity ratio (0.85 to 1.12) typically have an average primary particle size in the range of 20 to 130 nm. atamanchemicals.comgoogle.com This fine particle size contributes to the high transparency and color strength of certain grades of the pigment.

Polymorphism Research in this compound Systems

Polymorphism, the ability of a substance to exist in two or more different crystal structures, is a known phenomenon in organic pigments and can have a significant impact on their physical and chemical properties.

While extensive research has been conducted on the crystallography of various monoazo pigments, the identification and detailed characterization of distinct polymorphic forms of this compound are not widely reported in the available literature. sdc.org.uk Commercially, this compound is available in different forms, such as a high-strength, transparent version and a lower-strength, opaque version. google.com It has been suggested that the differences between these forms may be primarily due to variations in crystalline size rather than distinct polymorphic structures. google.com

The formation of different crystalline forms of this compound is influenced by the manufacturing conditions. The thermal treatment of the pigment slurry after the coupling reaction is a critical step in determining the final properties of the pigment.

For example, the transparent form of this compound can be produced by heating the reaction mixture to 70°C and then filtering it immediately. google.com In contrast, the opaque version is obtained by boiling the same reaction mixture for an hour before filtration. google.com This prolonged heating likely promotes crystal growth, leading to larger particles with higher opacity.

The choice of solvent during pigment synthesis and post-treatment can also play a role in directing the formation of a particular crystalline form. Solvents can influence the nucleation and growth rates of different polymorphs, leading to the isolation of a specific crystal structure. While the general principles of solvent-mediated polymorphic transformations are well-established, specific studies detailing the effects of various solvents on the polymorphic outcome of this compound are not extensively covered in the available search results.

The stability of different forms of this compound is also a crucial consideration. The opaque form has been reported to suffer from a loss of color strength upon storage in application media, which is thought to be caused by the growth of pigment particles. google.com This suggests that this form may be less stable under certain conditions, potentially undergoing a change in its solid-state structure over time.

The crystalline form of this compound has a direct and significant impact on its performance characteristics. The differences between the transparent and opaque forms of the pigment highlight this influence.

The transparent form, which is associated with smaller particle size, exhibits approximately twice the color strength of the opaque form. google.com This makes it suitable for applications where high tinctorial strength and transparency are desired, such as in printing inks.

Conversely, the opaque form is preferred for applications requiring high lightfastness and opacity, for instance, in certain types of paints and coatings. google.com The larger particle size of the opaque form contributes to its better hiding power. However, as mentioned, its stability can be a concern.

The relationship between the XRD characteristics and performance is also clear. Pigment batches with a diffraction intensity ratio (26.6°/11.7°) within the optimal range of 0.85 to 1.12 demonstrate superior performance in terms of dispersibility, stability, and the clarity and transparency of the final colored product. atamanchemicals.comgoogle.com This underscores the importance of controlling the crystalline structure to achieve the desired application properties.

Table 2: Comparison of Performance Characteristics of Different Forms of this compound

PropertyTransparent FormOpaque Form
Color Strength High (approx. twice that of the opaque form) google.comLower
Opacity Low (Transparent)High (Opaque)
Particle Size SmallerLarger
Lightfastness GoodHigh
Stability in Media Generally stableCan lose strength on storage due to particle growth google.com
Typical Applications Printing inksPaints and coatings requiring high opacity

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural components and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in C.I. Pigment Yellow 74. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule.

Key diagnostic bands in the FTIR spectrum of this compound confirm its complex organic structure. The azo group (–N=N–), central to the pigment's chromophore, displays a characteristic stretching vibration in the 1575–1630 cm⁻¹ region researchgate.net. The molecule contains two distinct carbonyl groups: a ketone (C=O) and an amide (C=O). The ketone carbonyl stretch is typically observed between 1650–1700 cm⁻¹, while the amide I band appears in a similar region researchgate.net.

The presence of a nitro group (–NO₂) on one of the aromatic rings is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, which are typically found in the regions of 1520–1550 cm⁻¹ and 1340 cm⁻¹, respectively researchgate.netmsu.edu. Furthermore, the C–O stretching vibrations from the two methoxy (B1213986) (–OCH₃) substituents on the aromatic rings give rise to moderate intensity bands in the 1250–1050 cm⁻¹ range researchgate.net. The spectrum also provides information regarding intramolecular hydrogen bonding, which is crucial for the pigment's stability, by influencing the band positions and shapes of the N–H and carbonyl stretching vibrations researchgate.net.

Table 1: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
1650–1700C=O StretchKetone / Amide I
1575–1630N=N StretchAzo Group
1520–1550Asymmetric NO₂ StretchNitro Group
~1340Symmetric NO₂ StretchNitro Group
1250–1050C–O StretchMethoxy Group

The Raman spectrum of Pigment Yellow 74 is rich with characteristic bands. A prominent feature is the N=N stretching vibration of the azo group, which appears around 1380 cm⁻¹ msu.edu. The spectrum also clearly indicates the presence of aromatic systems, with ring vibrations observed at approximately 1600 cm⁻¹ msu.edu. The nitro group provides distinct signals, including an aromatic nitro stretch at 1560 cm⁻¹ and another band around 1340 cm⁻¹ msu.edu.

Other significant bands include the amide I band near 1650 cm⁻¹ and the amide III band at 1255 cm⁻¹ msu.edu. Vibrations associated with the azobenzene (B91143) ring structure are found at 1485 cm⁻¹, and CH₃ deformation is noted at 1451 cm⁻¹ msu.edu. These detailed spectral features allow for unambiguous identification and can be used to study intermolecular interactions and the effects of the crystalline environment on the pigment's structure.

Table 2: Key Raman Shifts for this compound
Raman Shift (cm⁻¹)Assignment
~1650Amide I
~1600Aromatic Ring Vibration
~1560Aromatic Nitro Stretch
~1485Azobenzene Ring
~1380N=N Stretch
~1340Aromatic Nitro Group
~1255Amide III

Electronic Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals pacificbiolabs.comresearchgate.net. For a pigment like this compound, this technique is fundamental to understanding the origin of its color.

The color of an organic compound is determined by the wavelengths of visible light it absorbs. The extensive conjugated system of double bonds in Pigment Yellow 74, encompassing the aromatic rings and the azo bridge, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows the molecule to absorb light in the visible region of the spectrum shu.ac.ukresearchgate.net.

This compound exhibits a bright, greenish-yellow hue. This perceived color is the complement of the light that is absorbed. Yellow compounds characteristically absorb light in the blue-violet portion of the spectrum, typically in the range of 400–490 nm shu.ac.uksmolecule.com. The absorption is primarily due to π → π* electronic transitions within the conjugated chromophore. The wavelength of maximum absorption (λmax) for yellow pigments is often found around 440-450 nm. This absorption profile is directly responsible for the pigment's distinct colorimetric properties.

Table 3: UV-Visible Spectroscopic Properties of this compound
PropertyDescription
Absorption RegionBlue-Violet (~400–490 nm)
Perceived ColorYellow (Complementary Color)
Primary Electronic Transitionπ → π*

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound, confirm its connectivity, and assess its purity.

A critical aspect of the pigment's structure that NMR helps to resolve is its tautomerism. Azo pigments can potentially exist in two tautomeric forms: an azo-enol form and a keto-hydrazone form. Spectroscopic evidence, including NMR studies, has confirmed that this compound exists predominantly in the more stable keto-hydrazone form. This configuration is stabilized by intramolecular hydrogen bonding.

In the ¹H NMR spectrum, the protons on the aromatic rings appear in the characteristic downfield region of approximately 6.0–8.0 ppm, with their specific chemical shifts and splitting patterns revealing the substitution pattern on each ring. The protons of the methoxy (–OCH₃) and methyl (–CH₃) groups appear further upfield.

Table 4: Expected NMR Chemical Shift Regions for this compound
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic (Ar–H)~6.0 – 8.0
Methoxy (–OCH₃)~3.5 – 4.0
Methyl (–CH₃)~2.0 – 2.5
¹³CCarbonyl (C=O)~160 – 190
Aromatic (Ar–C)~110 – 160
Methoxy (–OCH₃)~55 – 60
Methyl (–CH₃)~20 – 30

Compound Names

Compound Name
This compound
N-(2-methoxyphenyl)-3-oxobutanamide
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide
N,N''-bis(2-methoxyphenyl)urea

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure by analyzing its fragmentation patterns. This technique is particularly valuable for identifying impurities and degradation products, providing critical information about the pigment's stability and decomposition pathways. In mass spectrometry, the pigment molecule is ionized and then broken down into characteristic fragments, each of which is detected based on its mass-to-charge ratio (m/z).

Analysis of Molecular Fragments and Degradation Products

Studies involving the exposure of this compound to simulated solar light have shown that the pigment is not photostable and can decompose into multiple products. nih.gov Mass spectrometry, often coupled with other analytical methods like Nuclear Magnetic Resonance (NMR), has been instrumental in identifying these photodegradation products. nih.gov The photochemical breakdown can occur at several sites within the molecule, including the hydrazone and amide groups. nih.gov

Research has identified several major photodecomposition products of this compound. nih.gov These findings indicate that environmental factors like light exposure can lead to the chemical transformation of the pigment, potentially altering its color and other properties. researchgate.net The cleavage of the azo bond is a common fragmentation pathway for azo dyes under mass spectrometric conditions. amolf.nl

Table 1: Major Photodecomposition Products of this compound Identified by Mass Spectrometry
Degradation ProductIdentification MethodSource
N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide)Nuclear Magnetic Resonance and Mass Spectrometry nih.gov
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamideNuclear Magnetic Resonance and Mass Spectrometry nih.gov
N,N''-bis(2-methoxyphenyl)ureaNuclear Magnetic Resonance and Mass Spectrometry nih.gov

Chromatographic Techniques for Purity and Degradation Product Profiling

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and degradation products. These methods allow for both the qualitative identification and quantitative analysis of the pigment and related substances, providing a detailed profile of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of this compound. nih.gov Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.comsielc.com These methods can effectively separate the main pigment component from various impurities and the multiple products that can form during its synthesis or subsequent degradation. nih.gov

Spectrophotometric and HPLC analyses have been used to demonstrate the photodecomposition of Pigment Yellow 74 into various products. nih.gov The quantitative analysis by HPLC allows for the monitoring of the pigment's concentration over time, especially in stability studies. For instance, in studies of tattoo inks, HPLC is used to extract, identify, and quantitatively analyze the pigment content. nih.gov The choice of mobile phase is critical for achieving good separation. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid. sielc.comsielc.com For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), volatile acids like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

Table 2: Typical HPLC Parameters for this compound Analysis
ParameterDescriptionSource
TechniqueReverse Phase (RP) High-Performance Liquid Chromatography sielc.comsielc.com
Mobile Phase (Standard)Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
Mobile Phase (MS-Compatible)Acetonitrile (MeCN), Water, and Formic Acid sielc.comsielc.com
ApplicationQuantitative analysis, purity assessment, isolation of impurities, and separation of degradation products. nih.govsielc.com

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
N-(2-methoxyphenyl)-3-oxobutanamide
o-acetoacetanisidide
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide
N,N''-bis(2-methoxyphenyl)urea
Acetonitrile
Phosphoric acid
Formic acid

Degradation Mechanisms and Stability Studies of C.i. Pigment Yellow 74

The long-term stability and degradation behavior of C.I. Pigment Yellow 74 (PY74) are critical factors determining its suitability and durability in various applications, from industrial coatings to printing inks. Research into its degradation mechanisms primarily focuses on its response to light (photodegradation) and heat (thermal degradation).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For C.I. Pigment Yellow 74, DFT calculations are crucial for understanding the origin of its vibrant yellow color and its chemical reactivity.

Electronic Structure: DFT calculations focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of light the molecule absorbs. For a pigment, this absorption in the visible spectrum is directly responsible for its color. In azo pigments, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. The electronic transition from HOMO to LUMO (a π-π* transition) is the primary mechanism for light absorption.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. nih.govacademie-sciences.fracademie-sciences.frpreprints.org By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, identifying the maximum absorption wavelength (λmax). nih.gov For this compound, TD-DFT calculations would confirm that its strong absorption in the blue-violet region of the visible spectrum (around 440-490 nm) results in the observed intense yellow color. researchgate.net These calculations allow researchers to establish a quantitative relationship between the molecular structure and its optical properties. nih.gov

Below is a table showing typical parameters used in DFT and TD-DFT calculations for organic pigments.

ParameterDescriptionTypical Values for Azo Pigments
Functional Approximates the exchange-correlation energy.B3LYP, M06-2X, CAM-B3LYP, ωB97XD nih.govmdpi.com
Basis Set Describes the atomic orbitals of the molecule.6-311++G(d,p), aug-cc-pvdz academie-sciences.frmdpi.com
Solvation Model Accounts for the effect of a solvent on the molecule's properties.Polarizable Continuum Model (PCM) academie-sciences.fracademie-sciences.fr
Calculation Type The goal of the computation.Geometry Optimization, Frequency, TD-DFT academie-sciences.fracademie-sciences.fr

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Crystal Growth

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. cecam.org For this compound, MD simulations can provide invaluable insights into how individual pigment molecules interact with each other and with solvent molecules to form a stable crystal lattice. nih.gov

Intermolecular Interactions: The performance of a pigment is highly dependent on its solid-state properties, which are governed by intermolecular forces. ru.nl In the crystal structure of this compound, key interactions include van der Waals forces and hydrogen bonding. MD simulations can model these interactions explicitly, calculating the forces between all atoms in a simulated system. mdpi.com The simulation tracks the trajectories of molecules, revealing how they self-assemble into ordered structures. The primary driving force for the formation of a stable pigment particle is often the synergy between forces like Coulombic interactions with a surface and van der Waals forces among the molecules themselves. mdpi.com

Crystal Growth: Understanding crystal growth is essential for controlling pigment properties like particle size and shape. MD simulations can model the process of crystallization from a solution. cecam.org By placing virtual pigment molecules in a simulation box with solvent molecules, researchers can observe the nucleation and subsequent growth of a crystal. These simulations help to understand how factors like solvent choice, temperature, and additives influence the final crystal morphology. mdpi.com For instance, simulations can reveal how solvent molecules interact with specific crystal faces, potentially inhibiting or promoting growth in certain directions. cecam.org

The following table outlines the typical components of an MD simulation setup for studying pigment crystallization.

ComponentDescriptionExample for Pigment Yellow 74
Force Field A set of parameters describing the potential energy of the system.General Amber Force Field (GAFF), CHARMM
System Composition The molecules included in the simulation box.Pigment Yellow 74 molecules, water, or organic solvent molecules
Ensemble The set of thermodynamic variables that are kept constant.NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature)
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs)
Analysis Properties calculated from the simulation trajectories.Radial distribution functions, interaction energies, diffusion coefficients

Crystal Structure Prediction (CSP) for Polymorphic Landscape Exploration

Crystal Structure Prediction (CSP) is a computational methodology that aims to find the most stable crystal structures of a molecule based solely on its chemical diagram. researchgate.net This is particularly important for organic pigments, as they can often exist in multiple crystalline forms, a phenomenon known as polymorphism. ru.nl

Polymorphism and Performance: Polymorphs of a pigment are chemically identical but have different crystal packings. These different arrangements can lead to significant variations in physical properties, including color, thermal stability, and solvent fastness. ru.nlsdc.org.uk Therefore, controlling polymorphism is critical in pigment manufacturing.

CSP of Pigment Yellow 74: CSP methods work by generating a vast number of plausible crystal packing arrangements and then calculating their lattice energies to determine their relative stabilities. The resulting plot of structures versus their energies is known as the crystal energy landscape. For this compound, computational CSP studies have been performed to explore its polymorphic landscape. researchgate.net The results of these studies are significant: the experimentally known crystal structure was predicted to be the global minimum in the crystal energy landscape. Furthermore, it was found to be substantially more stable—by about 12 kJ/mol—than any other hypothetical structure generated during the search. researchgate.net This large energy gap strongly suggests that other polymorphs are thermodynamically unfeasible. This theoretical finding aligns perfectly with experimental observations, as despite numerous crystallization attempts via various synthetic routes, no polymorphs of Pigment Yellow 74 have ever been detected. researchgate.net

The table below illustrates a simplified concept of a crystal energy landscape.

Structure IDPredicted Relative Energy (kJ/mol)Status
PY74-Known 0.0 Global Minimum (Experimentally Observed)
Hypothetical Form 1+12.5Metastable, not observed
Hypothetical Form 2+14.2Metastable, not observed
Hypothetical Form 3+16.8Metastable, not observed

Quantitative Structure-Activity Relationships (QSAR) for Performance Prediction and Material Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. nih.gov In the context of pigments, QSAR can be used to predict performance characteristics like color strength, lightfastness, or even potential toxicity, based on calculated molecular descriptors.

Predicting Pigment Performance: The goal of QSAR is to create a mathematical equation that links structural features to a desired property. These structural features are encoded as "molecular descriptors," which can represent electronic properties (e.g., partial charges), steric properties (e.g., molecular shape), or topological properties (e.g., connectivity of atoms). For azo pigments, QSAR models can be developed to predict properties crucial for their application.

Material Design and Safety Assessment: QSAR is a powerful tool for material design. By understanding which molecular descriptors are most influential for a given property, chemists can computationally screen new, hypothetical pigment structures to identify candidates with improved performance before undertaking costly and time-consuming synthesis. Furthermore, QSAR plays a vital role in chemical safety assessment. For classes of chemicals like aromatic azo compounds, QSAR models have been developed to predict toxicological endpoints such as Ames mutagenicity. nih.govresearchgate.net These predictive models are valuable for regulatory purposes and for designing safer pigments by identifying structural motifs associated with toxicity. nih.gov However, studies have shown that the predictive power of existing models can be limited for diverse industrial chemicals like azo pigments, highlighting the need for careful validation. nih.gov

This table provides examples of molecular descriptors that could be used in QSAR models for azo pigments.

Descriptor TypeExample DescriptorProperty It Represents
Electronic HOMO/LUMO EnergiesReactivity, Color
Topological Wiener IndexMolecular Branching
Physicochemical LogP (Octanol-Water Partition Coefficient)Hydrophobicity, Solubility
Quantum Chemical Dipole MomentPolarity
Structural Molecular WeightSize of the Molecule

Q & A

Q. What are the critical parameters for optimizing the synthesis of C.I. Pigment Yellow 74 to ensure uniform particle size and high light fastness?

  • Methodological Answer : Synthesis optimization requires precise control of diazonium salt preparation (temperature <5°C, pH 0.5–2) and coupling reaction conditions (e.g., o-methoxybisacetanilide solution at 25°C) . Particle uniformity can be assessed via atomic force microscopy (AFM), which reveals surface roughness and aggregation patterns. Comparative studies show that adjusting reactant ratios (e.g., sodium nitrite concentration) and post-synthetic treatments (e.g., pigment derivatives) improve light fastness from 5-6 to higher grades .

Q. How can researchers characterize the chemical stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Conduct accelerated aging tests in acidic (pH 1–3), alkaline (pH 10–12), and solvent-rich environments (e.g., ethanol, xylene). Use UV-Vis spectroscopy to monitor color retention and Fourier-transform infrared spectroscopy (FTIR) to detect structural degradation. Fastness properties in (e.g., acid/alkali resistance: 5/5) provide baseline metrics for comparative analysis .

Q. What standardized methods are recommended for evaluating the dispersibility of this compound in aqueous and non-aqueous matrices?

  • Methodological Answer : Employ rheological studies to measure viscosity changes in polymer or solvent matrices. Dynamic light scattering (DLS) quantifies particle agglomeration, while oil absorption values (35–45 mL/100g, per ) indicate compatibility with hydrophobic systems. For aqueous dispersions, zeta potential measurements predict colloidal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity claims for this compound (e.g., inert pigment vs. bioactive compound)?

  • Methodological Answer : Cross-validate findings using purity assays (HPLC-MS) to rule out contaminants (e.g., residual amines or nitro derivatives). labels it as "bioactive," but this may stem from impurities or structural analogs. Test cytotoxicity in vitro (e.g., MTT assays on mammalian cells) and compare results with structurally similar azo compounds .

Q. What strategies improve the light fastness and thermal stability of this compound in high-temperature applications (e.g., automotive coatings)?

  • Methodological Answer : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) or surface modifications via covalent grafting of hydrophilic groups (e.g., sulfonic acid derivatives, as in ). Thermal gravimetric analysis (TGA) shows decomposition begins at 275–293°C; blending with heat-resistant polymers (e.g., polyimides) extends usable temperature ranges .

Q. How can particle size distribution be controlled during scaled-up synthesis to minimize batch-to-batch variability?

  • Methodological Answer : Implement statistical design of experiments (DoE) to optimize milling duration, solvent polarity, and surfactant concentrations. AFM images in demonstrate that narrower particle size distributions (e.g., 0.18 µm average) correlate with higher surface roughness and improved opacity .

Q. What advanced spectroscopic techniques are suitable for analyzing electronic transitions and aggregation behavior in this compound?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy to study excited-state dynamics, and X-ray diffraction (XRD) to correlate crystallinity with color strength. For aggregation analysis, small-angle neutron scattering (SANS) reveals intermolecular interactions in solvent matrices .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in reported fastness values (e.g., light fastness 5-6 vs. higher grades in modified derivatives)?

  • Methodological Answer : Standardize testing protocols (e.g., ISO 105-B02 for light fastness) and document environmental conditions (humidity, UV intensity). Compare results with control samples (e.g., unmodified PY74) and validate via inter-laboratory studies. highlights that surface-modified pigments exhibit enhanced stability due to reduced aggregation .

Q. What methodologies enable the functionalization of this compound for niche applications like inkjet printing or biomedical imaging?

  • Methodological Answer : Synthesize sulfonated derivatives (e.g., PY74ASA-2 in ) to enhance hydrophilicity. Assess dispersion stability in inkjet formulations via sedimentation tests and particle charge measurements. For biomedical use, conjugate with targeting ligands (e.g., antibodies) and validate biocompatibility via in vivo imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.